molecular formula C8H11NO B098021 2-Methoxy-3-methylaniline CAS No. 18102-30-2

2-Methoxy-3-methylaniline

Cat. No.: B098021
CAS No.: 18102-30-2
M. Wt: 137.18 g/mol
InChI Key: FMLJHAHJVYPRAV-UHFFFAOYSA-N
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Description

Syndros is a liquid formulation of dronabinol, a synthetic form of delta-9-tetrahydrocannabinol (Δ⁹-THC), which is the primary psychoactive component of cannabis. It is the first and only FDA-approved liquid cannabinoid used to treat anorexia associated with weight loss in patients with AIDS and nausea and vomiting caused by chemotherapy in patients who have not responded to conventional antiemetic treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dronabinol, the active ingredient in Syndros, is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of olivetol with citral to form a key intermediate.

    Cyclization: This intermediate undergoes cyclization to form the core structure of dronabinol.

    Hydrogenation: The cyclized product is then hydrogenated to yield dronabinol.

Industrial Production Methods: Industrial production of dronabinol involves optimizing the above synthetic routes to ensure high yield and purity. The process is carried out under controlled conditions to maintain the stability and efficacy of the final product. The liquid formulation of Syndros allows for flexible dosing and ease of administration .

Types of Reactions:

    Oxidation: Dronabinol can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of various oxidized metabolites.

    Reduction: Reduction reactions can occur, although they are less common compared to oxidation.

    Substitution: Substitution reactions can take place at the aromatic ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of dronabinol .

Scientific Research Applications

Syndros has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in the study of cannabinoid chemistry and the development of new synthetic cannabinoids.

    Biology: Syndros is utilized in research on the endocannabinoid system and its role in various physiological processes.

    Medicine: It is extensively studied for its therapeutic effects in treating anorexia, nausea, and vomiting. Research is also ongoing to explore its potential in treating other conditions such as chronic pain and neurological disorders.

    Industry: Syndros serves as a model for the development of other liquid formulations of cannabinoids and their industrial production

Comparison with Similar Compounds

    Nabilone: Another synthetic cannabinoid with structural similarities to delta-9-tetrahydrocannabinol. It is used to treat nausea and vomiting caused by chemotherapy.

    Cannabidiol (CBD): A non-psychoactive cannabinoid found in cannabis, used for its potential therapeutic effects in treating epilepsy, anxiety, and chronic pain.

    Nabiximols: A combination of delta-9-tetrahydrocannabinol and cannabidiol, used for treating spasticity in multiple sclerosis.

Uniqueness of Syndros: Syndros is unique due to its liquid formulation, which allows for flexible dosing and rapid onset of action compared to other forms of dronabinol such as capsules. This makes it particularly useful for patients who have difficulty swallowing pills or require precise dose adjustments .

Properties

IUPAC Name

2-methoxy-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLJHAHJVYPRAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20495171
Record name 2-Methoxy-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18102-30-2
Record name 2-Methoxy-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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